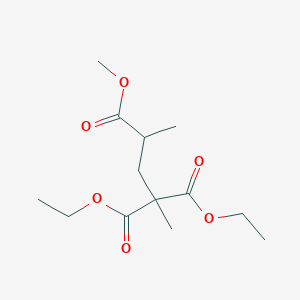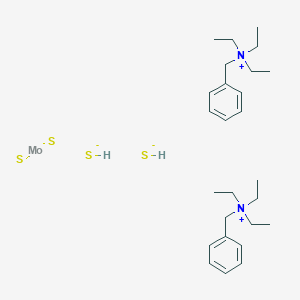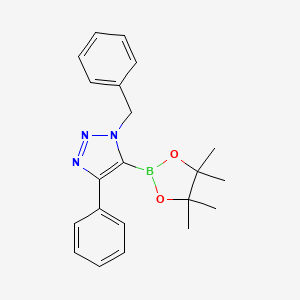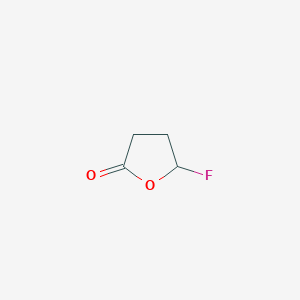
2,2-Diethyl 4-Methyl Pentane-2,2,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethyl 4-Methyl Pentane-2,2,4-tricarboxylate: is an organic compound with the molecular formula C13H22O6 and a molecular weight of 274.31 g/mol . It is a branched alkane derivative with three carboxylate groups, making it a tricarboxylate ester. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2,2-Diethyl 4-Methyl Pentane-2,2,4-tricarboxylate typically involves the esterification of the corresponding tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods:
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
2,2-Diethyl 4-Methyl Pentane-2,2,4-tricarboxylate is used as a building block in organic synthesis.
Biology and Medicine:
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug development .
Industry:
In the industrial sector, this compound is used in the production of polymers and resins. Its unique structure imparts desirable properties such as flexibility and durability to the final products .
Mécanisme D'action
The mechanism of action of 2,2-Diethyl 4-Methyl Pentane-2,2,4-tricarboxylate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparaison Avec Des Composés Similaires
2,2,4-Trimethylpentane: A branched alkane with similar structural features but lacking carboxylate groups.
2,2,4,4-Tetramethylpentane: Another branched alkane with additional methyl groups.
2,2-Diethyl 4-Methyl Pentane-2,2,4-tricarboxylate: The compound of interest, distinguished by its tricarboxylate ester groups.
Uniqueness:
This compound is unique due to its three carboxylate groups, which provide multiple sites for chemical modification. This makes it a versatile compound in synthetic chemistry and industrial applications .
Propriétés
Formule moléculaire |
C13H22O6 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
1-O,1-O-diethyl 3-O-methyl 1-methylbutane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C13H22O6/c1-6-18-11(15)13(4,12(16)19-7-2)8-9(3)10(14)17-5/h9H,6-8H2,1-5H3 |
Clé InChI |
GTIGOFWFOXMYET-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(CC(C)C(=O)OC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B12273089.png)

![3-[methyl(5-methylpyrimidin-2-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B12273102.png)


![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B12273114.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B12273117.png)

![N,5-dimethyl-N-[1-(quinolin-2-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12273129.png)

![N-[4-(dipropylsulfamoyl)-2-{[5-(dipropylsulfamoyl)-2-acetamidophenyl]disulfanyl}phenyl]acetamide](/img/structure/B12273144.png)

![6,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12273163.png)

